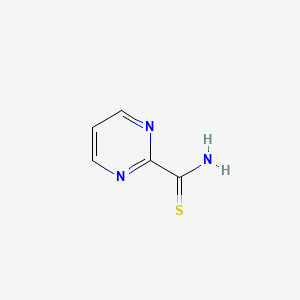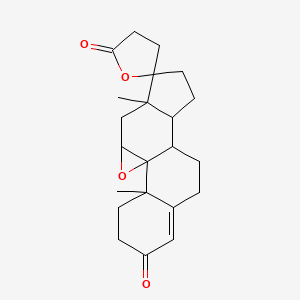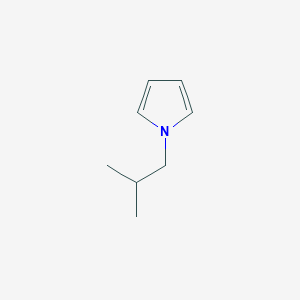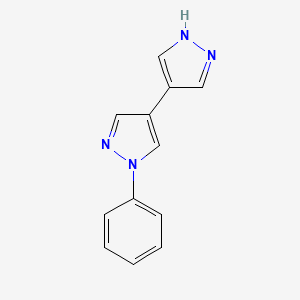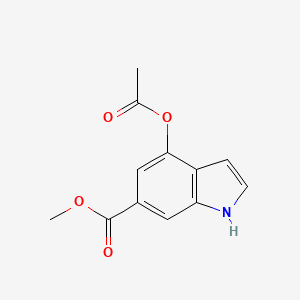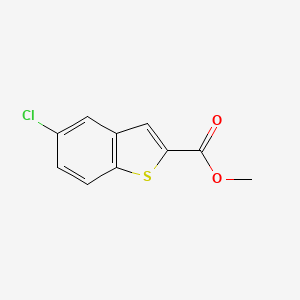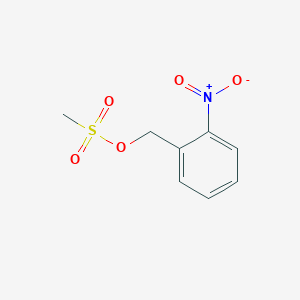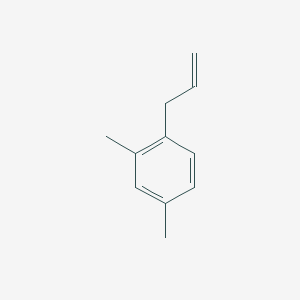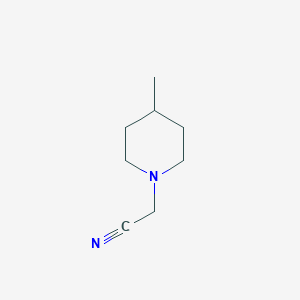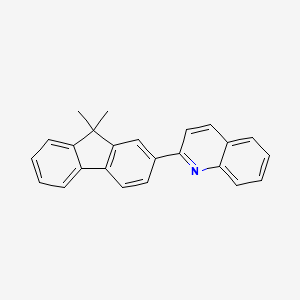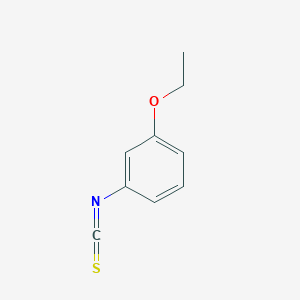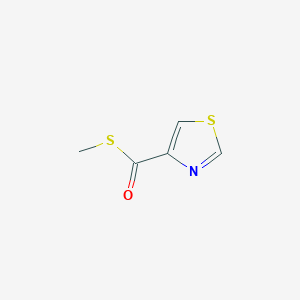
S-Methyl thiazole-4-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“S-Methyl thiazole-4-carbothioate” is a chemical compound with the molecular formula C5H5NOS2 . It has a molecular weight of 159.23 . The IUPAC name for this compound is S-methyl 1,3-thiazole-4-carbothioate .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of α-halocarbonyl compounds with thioamides or thiourea . The reaction mechanism consists of the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, forming an intermediate compound. Subsequent dehydration leads to the corresponding thiazole .
Molecular Structure Analysis
The molecular structure of “S-Methyl thiazole-4-carbothioate” is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C5H5NOS2/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 .
Physical And Chemical Properties Analysis
“S-Methyl thiazole-4-carbothioate” has a molecular weight of 159.2 g/mol . It has a topological polar surface area of 83.5 Ų and a complexity of 118 . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Thiazoles, including S-Methyl thiazole-4-carbothioate, have been studied extensively in the field of medicinal chemistry . They have been found to have diverse biological activities . Here are some of the applications:
- Antioxidant : Thiazole derivatives have been found to act as antioxidants .
- Analgesic : Some thiazole derivatives have shown significant analgesic activities .
- Anti-inflammatory : Thiazole derivatives have been used for their anti-inflammatory properties .
- Antimicrobial and Antifungal : These compounds have been used to fight against various microbial and fungal infections .
- Antiviral : Thiazole derivatives have also been found to have antiviral properties .
- Antitumor or Cytotoxic : Thiazole derivatives have been used in the development of antitumor or cytotoxic drug molecules .
- Antihypertensive : Thiazole derivatives have been found to have antihypertensive activities .
- Anticonvulsant : Some thiazole derivatives have shown significant anticonvulsant activities .
- Neuroprotective : Thiazole derivatives have been used for their neuroprotective properties .
- Diuretic : These compounds have been used as diuretics .
- Antischizophrenia : Thiazole derivatives have also been found to have antischizophrenia properties .
- Antidiabetic : Thiazole derivatives have been used in the development of antidiabetic drug molecules .
- Antihypertensive : Thiazole derivatives have been found to have antihypertensive activities .
- Anticonvulsant : Some thiazole derivatives have shown significant anticonvulsant activities .
- Neuroprotective : Thiazole derivatives have been used for their neuroprotective properties .
- Diuretic : These compounds have been used as diuretics .
- Antischizophrenia : Thiazole derivatives have also been found to have antischizophrenia properties .
- Antidiabetic : Thiazole derivatives have been used in the development of antidiabetic drug molecules .
Zukünftige Richtungen
Thiazole derivatives, including “S-Methyl thiazole-4-carbothioate”, have been the subject of ongoing research due to their diverse biological activities . Future research may focus on further exploring the pharmacological potential of these compounds and developing new drugs with high specificity for tumor cells and low toxicity to the organism .
Eigenschaften
IUPAC Name |
S-methyl 1,3-thiazole-4-carbothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS2/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDANFLSZQWXJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)C1=CSC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649563 |
Source


|
| Record name | S-Methyl 1,3-thiazole-4-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Methyl thiazole-4-carbothioate | |
CAS RN |
913836-23-4 |
Source


|
| Record name | S-Methyl 4-thiazolecarbothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Methyl 1,3-thiazole-4-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

